molecular formula C18H21ClN2O2S B456749 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine CAS No. 438234-76-5

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine

Cat. No.: B456749
CAS No.: 438234-76-5
M. Wt: 364.9g/mol
InChI Key: JGNPQTGKFFJJOX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine typically involves the following steps:

    Nucleophilic Substitution: The reaction between 3-chlorophenylamine and 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.

    Cyclization: The intermediate undergoes cyclization with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(4-Ethylphenyl)sulfonyl]piperazine: Another related compound with potential biological activities.

Uniqueness

1-(3-Chlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and applications compared to its analogs.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-ethylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-2-15-6-8-18(9-7-15)24(22,23)21-12-10-20(11-13-21)17-5-3-4-16(19)14-17/h3-9,14H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNPQTGKFFJJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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